molecular formula C18H20F3N3O5 B12471744 ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B12471744
M. Wt: 415.4 g/mol
InChI Key: HVTUTSXZOZDDNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of oxadiazines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring. The presence of functional groups such as methoxyphenyl, morpholinyl, and trifluoromethyl adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 4-methoxybenzohydrazide with ethyl trifluoroacetate in the presence of a base to form an intermediate hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the oxadiazine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazine ring can be reduced under specific conditions to form a corresponding amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazine ring forms an amine derivative.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other oxadiazine derivatives, such as:

  • Ethyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
  • Ethyl 2-(4-nitrophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. For instance, the methoxy group in this compound may enhance its solubility and bioavailability compared to its chlorinated or nitrated counterparts.

Properties

Molecular Formula

C18H20F3N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-6-morpholin-4-yl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C18H20F3N3O5/c1-3-28-15(25)17(18(19,20)21)22-14(12-4-6-13(26-2)7-5-12)29-16(23-17)24-8-10-27-11-9-24/h4-7H,3,8-11H2,1-2H3

InChI Key

HVTUTSXZOZDDNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(N=C(OC(=N1)N2CCOCC2)C3=CC=C(C=C3)OC)C(F)(F)F

Origin of Product

United States

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